N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide
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Overview
Description
“N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide” is a chemical compound that has been actively involved in various fields of chemistry . It is a derivative of 4-aminoantipyrine, an amine derivative with multi-functional groups . The compound has been characterized by single crystal XRD analysis .
Synthesis Analysis
The compound is synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The synthesis of this compound involves the reaction of the amine group in 4-aminoantipyrine with a suitable aldehyde or ketone to produce different Schiff base derivatives .Molecular Structure Analysis
The pyrazole ring in the compound is oriented at dihedral angles with respect to the planes of the phenyl and benzene rings . The various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilize the supramolecular assembly . Hirshfeld surface analysis has been performed to probe these intermolecular interactions in detail .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, thiourea derivatives of 4-aminoantipyrine have been reported, in which the amine group is reacted with the isothiocyanate compounds to give the desired thiourea .Physical And Chemical Properties Analysis
The compound has a molecular weight of 443.531 . The quantum parameters of the compound were investigated using the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP . The results revealed similarities between the experimental and theoretical calculations .Scientific Research Applications
Heterocyclic Synthesis and Biological Evaluation : This compound has been used as a key intermediate in the synthesis of various heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives. These derivatives have shown potential for biological applications and have been screened for activities like anti-inflammatory and analgesic effects, as well as anticancer properties (Fadda et al., 2012).
X-ray Structure and DFT Calculations : The compound's derivatives have been characterized by X-ray structure characterization, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations. These studies contribute to understanding the molecular interactions and stability of these derivatives (Saeed et al., 2020).
Synthesis of Phthalamide Derivatives : It has been involved in the synthesis of N,N'-Bis-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)phthalamide, an important step in the creation of novel compounds with potential applications in material science or pharmacology (Aydın & Dağci, 2012).
Copolymerization Studies : The compound has been studied in the context of copolymerization, particularly with different alkyl acrylates and styrene monomer. This is relevant for the development of new polymeric materials with specific properties (El-hamouly et al., 1994).
Antitumor Activity and Molecular Docking : There is research indicating the compound's role in synthesizing derivatives with antitumor activity. Molecular docking studies have been conducted to understand their potential interactions with biological targets (Fahim et al., 2019).
Anti-Breast Cancer Activity : Some derivatives of this compound have shown promising results against human tumor breast cancer cell lines, indicating its potential in cancer therapy (Ghorab et al., 2014).
Design of Anti-Inflammatory and Analgesic Agents : The compound has been used as a starting material for the design of novel enaminonitrile derivatives with potential as anti-inflammatory and analgesic agents (Fadda & Elattar, 2015).
Corrosion Inhibition Studies : There are studies on the use of derivatives of this compound as corrosion inhibitors, particularly in the context of carbon steel and hydrochloric acid interfaces (Tawfik, 2015).
Future Directions
The compound and its derivatives have been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity . They have contributed to dye and pigment preparation, analytical reagents, chemo-sensors, and the food industry . Future research could explore more potential applications and biological activities of this compound.
properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-4-12(18)15-13-10(2)16(3)17(14(13)19)11-8-6-5-7-9-11/h4-9H,1H2,2-3H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJVDICDYAOGEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acrylamide |
Citations
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